molecular formula C8H10N2O2 B1454506 (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid CAS No. 1807940-87-9

(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No. B1454506
CAS RN: 1807940-87-9
M. Wt: 166.18 g/mol
InChI Key: BLAROOKLCXZXMV-NKWVEPMBSA-N
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Description

(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (MPCA) is an organic compound belonging to the class of cyclopropanes. It is a synthetic compound, which can be used in various scientific research applications. MPCA is a chiral compound, meaning that it has two stereoisomers that are non-superimposable mirror images of each other. MPCA has a variety of biochemical and physiological effects and has been studied extensively in laboratory experiments.

Scientific Research Applications

Asymmetric Synthesis

Asymmetric syntheses of amino cyclopropanecarboxylic acids, including variants structurally similar to (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, have been explored. For instance, Alcaraz et al. (1994) demonstrated the diastereoselective cyclopropanation of highly functionalized monochiral olefines, leading to moderate to high diastereomeric excesses of pyrazoline derivatives. These derivatives, upon further processing, yielded enantiomerically pure amino cyclopropanecarboxylic acids, highlighting the method's potential in the synthesis of chiral compounds for scientific research applications (Alcaraz et al., 1994).

Conformational Studies and Synthesis of Analogs

Kazuta et al. (2002) developed versatile chiral cyclopropane units, synthesizing conformationally restricted analogues of histamine. These analogues, including (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, were used to investigate bioactive conformations, showcasing the utility of cyclopropane rings in the design of biologically active compounds (Kazuta et al., 2002).

Quantum-Chemical Calculations

Research into the formation and characterization of pyrazole derivatives, including those structurally related to this compound, has been supported by quantum-chemical calculations. Yıldırım et al. (2005) explored the reactions leading to pyrazole-3-carboxamide and -3-carboxylate derivatives, providing insights into the mechanism of these reactions through semi-empirical AM1 calculations (Yıldırım et al., 2005).

Structural and Spectral Investigations

Viveka et al. (2016) focused on experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, including structural characterization through NMR, FT-IR spectroscopy, and X-ray diffraction. Such investigations underscore the importance of cyclopropane and pyrazole structures in the development of compounds with potential research and therapeutic applications (Viveka et al., 2016).

properties

IUPAC Name

(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAROOKLCXZXMV-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807940-87-9
Record name rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
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(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
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(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
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(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

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